molecular formula C15H15ClN2 B1585798 N-(3-(Phenylamino)allylidene)aniline hydrochloride CAS No. 28140-60-5

N-(3-(Phenylamino)allylidene)aniline hydrochloride

Cat. No.: B1585798
CAS No.: 28140-60-5
M. Wt: 258.74 g/mol
InChI Key: PBKBURVPAHHUIK-UHFFFAOYSA-N
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Description

N-(3-(Phenylamino)allylidene)aniline hydrochloride is a useful research compound. Its molecular formula is C15H15ClN2 and its molecular weight is 258.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gastric H+/K+-ATPase Inhibition

N-(3-(Phenylamino)allylidene)aniline hydrochloride derivatives have been explored for their potential as gastric H+/K+-ATPase inhibitors. A study by Uchida et al. (1995) synthesized 4-(phenylamino)quinoline-3-carboxamides, evaluating their antisecretory activity against histamine-induced gastric acid secretion in rats. Among the synthesized compounds, N-allyl-4-(2-ethylphenylamino)quinoline-3-carboxamide showed potent inhibition and was identified as a promising candidate for antiulcer treatment due to its reversible, K+-competitive inhibitory activity (Uchida et al., 1995).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Farsak et al. (2015) investigated the effect of (E)-N-((E)-3-phenylallylidene)-2-(phenylthio)aniline (2-PTA) on the corrosion of low carbon steel in hydrochloric acid solution. The study demonstrated that 2-PTA effectively inhibits corrosion by significantly adsorbing onto the steel surface, even at high temperatures, making it an efficient inhibitor for acid corrosion of low carbon steel (Farsak, Keleş & Keleş, 2015).

Dye and Pigment Industry

In the dye and pigment industry, Penchev et al. (1992) examined the properties of azo dyes derived from 2-(N-substituted alkyl-N-arylamino)ethyltrimethyi-ammonium salts. The study focused on the influence of different substituents on the nitrogen atom of the arylamino group on dye properties, highlighting the versatile applications of phenylamino derivatives in coloristic properties and dye bath exhaustion rates (Penchev et al., 1992).

Dentin Adhesion in Dentistry

In dentistry, Lee et al. (1986) synthesized a series of triazine monomers, including 2-N-allyl-N-phenylamino-4,6-dichloro-1,3,5-triazine, for adhesion to dentin. These monomers showed potential as dentin-bonding agents, enhancing the adhesive strength of restorative resin to dentin. This application is particularly relevant for improving dental treatments and prosthetics (Lee, Liu & Gong, 1986).

Properties

IUPAC Name

N-[(E)-3-phenyliminoprop-1-enyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKBURVPAHHUIK-AVUWLFEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30892076
Record name N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1)
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Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50328-50-2, 28140-60-5, 58467-94-0
Record name Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050328502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(phenylamino)allylidene]aniline monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[3-(phenylamino)allylidene]aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes this newly discovered AIE skeleton significant compared to traditional AIE structures?

A1: This novel "dumbbell" skeleton, where two phenyl groups are linked by (E)-3-iminoprop-1-en-1-amine, overcomes limitations of traditional AIE structures. Specifically, it exhibits:

  • High Solid-State Emission: With an absolute quantum yield of up to 69.5%, it addresses the low luminous efficiency often seen in traditional AIE skeletons [].
  • Easy Modification: Unlike some traditional skeletons, this one is easily modifiable due to its one-step synthesis and high yield, enabling the creation of diverse structures from simple to complex or symmetrical to asymmetrical [].

Q2: How does the self-assembly of this AIE skeleton contribute to its strong emission properties?

A2: These molecules self-assemble into well-defined nanostructures like layers, rods, petals, hollow pipes, and helices. These highly ordered arrangements, confirmed by crystallographic data, contribute significantly to the strong AIE emission []. The research also unveiled a novel halogen bond-driven self-assembly mechanism that restricts intramolecular motion, further enhancing the emission [].

Q3: What potential applications does this discovery hold for the future?

A3: The discovery of this AIE skeleton, with its tunable emission properties and ease of modification, opens doors to exciting applications:

  • Light-Emitting Films: The researchers successfully established a full-band emission system ranging from green to red, demonstrating its potential in this area [].
  • Advanced Light-Emitting Diodes (LEDs): The unique properties of this skeleton make it a promising candidate for developing advanced LEDs [].

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